Cas no 1211519-21-9 (1-(4-chloropyridin-2-yl)methylpiperazine)

1-(4-クロロピリジン-2-イル)メチルピペラジンは、有機合成中間体として重要な化合物です。分子構造中の4-クロロピリジン基とピペラジン環の組み合わせにより、高い反応性と多様な修飾可能性を有しています。特に医薬品開発分野において、この化合物は活性成分の骨格構築や薬理活性の最適化に有用です。塩素原子の存在により求電子置換反応が容易で、さらにピペラジン部位は各種官能基との結合が可能です。高い純度と安定性を備えており、精密合成における再現性の高い反応が期待できます。

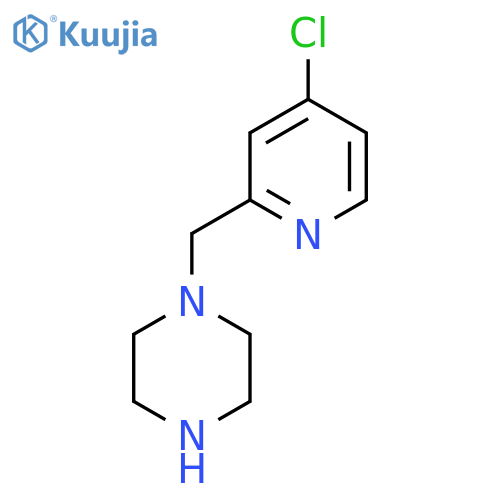

1211519-21-9 structure

商品名:1-(4-chloropyridin-2-yl)methylpiperazine

1-(4-chloropyridin-2-yl)methylpiperazine 化学的及び物理的性質

名前と識別子

-

- 1-(4-chloropyridin-2-yl)methylpiperazine

- 1211519-21-9

- 1-[(4-chloropyridin-2-yl)methyl]piperazine

- 1-((4-bromopyridin-2-yl)methyl)piperazine

- AKOS017556974

- EN300-1965177

- GS2255

-

- インチ: 1S/C10H14ClN3/c11-9-1-2-13-10(7-9)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2

- InChIKey: MNCIEKWIXQFYFN-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CN=C(C=1)CN1CCNCC1

計算された属性

- せいみつぶんしりょう: 211.0876252g/mol

- どういたいしつりょう: 211.0876252g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 171

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 28.2Ų

1-(4-chloropyridin-2-yl)methylpiperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1965177-10.0g |

1-[(4-chloropyridin-2-yl)methyl]piperazine |

1211519-21-9 | 10g |

$3376.0 | 2023-06-04 | ||

| Enamine | EN300-1965177-0.1g |

1-[(4-chloropyridin-2-yl)methyl]piperazine |

1211519-21-9 | 0.1g |

$615.0 | 2023-09-17 | ||

| Enamine | EN300-1965177-0.5g |

1-[(4-chloropyridin-2-yl)methyl]piperazine |

1211519-21-9 | 0.5g |

$671.0 | 2023-09-17 | ||

| Enamine | EN300-1965177-5g |

1-[(4-chloropyridin-2-yl)methyl]piperazine |

1211519-21-9 | 5g |

$2028.0 | 2023-09-17 | ||

| Enamine | EN300-1965177-1.0g |

1-[(4-chloropyridin-2-yl)methyl]piperazine |

1211519-21-9 | 1g |

$785.0 | 2023-06-04 | ||

| Enamine | EN300-1965177-10g |

1-[(4-chloropyridin-2-yl)methyl]piperazine |

1211519-21-9 | 10g |

$3007.0 | 2023-09-17 | ||

| Enamine | EN300-1965177-0.05g |

1-[(4-chloropyridin-2-yl)methyl]piperazine |

1211519-21-9 | 0.05g |

$587.0 | 2023-09-17 | ||

| Enamine | EN300-1965177-2.5g |

1-[(4-chloropyridin-2-yl)methyl]piperazine |

1211519-21-9 | 2.5g |

$1370.0 | 2023-09-17 | ||

| Enamine | EN300-1965177-0.25g |

1-[(4-chloropyridin-2-yl)methyl]piperazine |

1211519-21-9 | 0.25g |

$642.0 | 2023-09-17 | ||

| Enamine | EN300-1965177-5.0g |

1-[(4-chloropyridin-2-yl)methyl]piperazine |

1211519-21-9 | 5g |

$2277.0 | 2023-06-04 |

1-(4-chloropyridin-2-yl)methylpiperazine 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

4. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

1211519-21-9 (1-(4-chloropyridin-2-yl)methylpiperazine) 関連製品

- 152840-81-8(Valine-1-13C (9CI))

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 61389-26-2(Lignoceric Acid-d4)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量